1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride
Description
1-Bicyclo[2.1.1]hexanylmethanamine hydrochloride is a bicyclic amine derivative characterized by a strained [2.1.1]hexane scaffold. The compound consists of a methanamine group (-CH2NH2) attached to a bicyclo[2.1.1]hexane framework, with the amine protonated as a hydrochloride salt. This structure confers unique steric and electronic properties, distinguishing it from larger bicyclo systems (e.g., [2.2.1], [2.2.2]).
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-bicyclo[2.1.1]hexanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-5-7-2-1-6(3-7)4-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJMWLCLBIMYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.1.1]hexane core. This reaction can be carried out using a mercury lamp, although this requires specialized equipment and glassware . The reaction conditions often involve the use of 1,5-dienes as starting materials, which undergo cycloaddition to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of photochemical cycloaddition can be scaled up with appropriate modifications to the reaction setup. The use of continuous flow reactors and advanced photochemical equipment can facilitate the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve standard laboratory techniques, including controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce a wide range of alkylated derivatives.
Scientific Research Applications
1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride exerts its effects is primarily through its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The bicyclic structure provides conformational rigidity, which can enhance the specificity and potency of interactions with target proteins and enzymes.
Comparison with Similar Compounds
Structural and Molecular Properties
Table 1: Structural Comparison of Bicyclo-Based Amines
Key Observations :
- Molecular Weight : The target compound has the lowest molecular weight among the listed bicycloamines, which may enhance solubility in polar solvents.
- Amine Type : Primary amines (e.g., target compound) exhibit higher basicity and hydrogen-bonding capacity compared to secondary/tertiary analogs.
Physicochemical Properties
- Solubility : The target compound’s primary amine and hydrochloride salt enhance water solubility compared to tertiary amines like Biperiden HCl.
- Thermal Stability : Larger bicyclo systems (e.g., [2.2.2]octane) exhibit higher thermal stability due to reduced strain. The target’s strain may lower its decomposition temperature.
Biological Activity
Overview
1-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride (CAS No. 2108850-31-1) is a bicyclic compound with a unique structural framework that has garnered attention in medicinal and synthetic chemistry. This compound is characterized by its bicyclo[2.1.1]hexane core, which contributes to its biological activity and potential applications in drug design and development.
Chemical Structure and Properties
The molecular formula of this compound is C7H14ClN, indicating the presence of a bicyclic structure with an amine functional group. The bicyclic nature provides conformational rigidity, which can enhance the specificity of interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 145.65 g/mol |
| Melting Point | Not specified |
| Solubility | Varies with solvent |
| pKa | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The amine group allows for the formation of hydrogen bonds and electrostatic interactions, influencing the activity of proteins and enzymes involved in metabolic pathways.
Interaction with Biological Targets
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : Its structural properties may allow it to act as a modulator for various receptors, influencing cellular signaling pathways.
Biological Studies and Findings
Recent studies have highlighted the potential of bicyclo[2.1.1]hexane derivatives as bioisosteres for traditional aromatic compounds, enhancing solubility and metabolic stability.
Case Study: Solubility Enhancement
In a comparative study involving conivaptan, replacing the ortho-benzene ring with a bicyclo[2.1.1]hexane moiety resulted in a threefold increase in solubility (5 μM to 14 μM) . This trend was similarly observed in other compounds, indicating that bicyclo[2.1.1]hexane derivatives may provide improved pharmacokinetic properties.
Table 2: Solubility Comparison
| Compound | Solubility (μM) | Change in Solubility |
|---|---|---|
| Conivaptan | 5 | - |
| Bicyclo[2.1.1]hexane derivative | 14 | +9 |
| Lomitapide | 3 | - |
| Bicyclo derivative | 18 | +15 |
Synthetic Applications
The synthesis of this compound typically involves photochemical methods such as [2 + 2] cycloaddition reactions, which are efficient for creating complex bicyclic structures . This synthetic versatility makes it a valuable building block for further chemical modifications.
Q & A
Q. What are the optimal synthetic routes for 1-bicyclo[2.1.1]hexanylmethanamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves Diels-Alder reactions to form the bicyclic core, followed by reductive amination to introduce the methanamine group. Hydrochloride salt formation is achieved by treating the free amine with HCl . Key factors include:
- Temperature control (e.g., 0–5°C during amination to minimize side reactions).
- Solvent selection (polar aprotic solvents like THF improve reaction homogeneity).
- Catalyst optimization (e.g., Pd/C for hydrogenation steps). Yield improvements (≥75%) are reported under inert atmospheres and low moisture conditions .
Q. How can structural characterization of 1-bicyclo[2.1.1]hexanylmethanamine hydrochloride be performed to confirm its bicyclic geometry?
- NMR spectroscopy : and NMR identify proton environments and carbon hybridization states, distinguishing bridgehead carbons (e.g., δ 45–55 ppm for sp³ carbons) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 158.1 for CHClN) .
- X-ray crystallography : Resolves bond angles and ring strain (e.g., 90° bridgehead angles characteristic of bicyclo[2.1.1] systems) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound in enzyme inhibition assays?
Discrepancies may arise from:
- Varied assay conditions (e.g., pH, ionic strength). Validate using standardized buffers (e.g., Tris-HCl, pH 7.4) .
- Conformational flexibility : Use molecular dynamics simulations to assess binding pose stability .
- Counterion effects : Compare hydrochloride salt vs. free base activity (e.g., HCl may enhance solubility but alter receptor interactions) .
Q. What computational strategies are effective for predicting the compound’s interactions with neurotransmitter transporters?
- Docking studies : Use software like AutoDock Vina with cryo-EM structures of SERT or DAT transporters. Focus on π-π stacking with Phe residues and hydrogen bonding with Asp79 .
- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy groups) on IC values .
- Free energy perturbation (FEP) : Quantify binding affinity changes for mutant vs. wild-type receptors .
Q. How does the compound’s stability vary under non-standard conditions (e.g., oxidative or photolytic stress)?
- Oxidative stability : Monitor degradation via HPLC under HO exposure. The bicyclic core resists oxidation, but the amine group may form N-oxide byproducts .
- Photolytic stability : UV irradiation (254 nm) induces ring-opening reactions; use amber glassware and antioxidants (e.g., BHT) to mitigate .
- Thermal stability : DSC analysis shows decomposition above 200°C, making it suitable for high-temperature reactions .
Q. What experimental approaches can elucidate the compound’s mechanism in modulating ion channel activity?
- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing TRPV1 or NMDA receptors to measure current inhibition .
- Fluorescent probes : Tag the compound with BODIPY to track cellular uptake and sublocalization (e.g., lysosomal accumulation) .
- Kinetic assays : Use stopped-flow spectroscopy to quantify binding rates (k/k) with purified channel proteins .
Methodological Considerations
- Contradictory data : Always cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
- Structural analogs : Compare with 2-oxabicyclo derivatives to assess the impact of oxygen substitution on bioactivity .
- Scale-up challenges : Optimize column chromatography (e.g., reverse-phase C18) for >95% purity in multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
